molecular formula C28H25ClN4O3S B2440966 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 892383-44-7

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2440966
CAS No.: 892383-44-7
M. Wt: 533.04
InChI Key: YLCUTXISGJQWNC-UHFFFAOYSA-N
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Description

2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O3S and its molecular weight is 533.04. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The complex heterocyclic structure of 2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide makes it a candidate for various synthetic applications in the creation of polyfunctionally substituted heterocyclic compounds. Research has demonstrated the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine through reactions involving compound 1a with acetic anhydride, yielding pyrano [2,3-d] pyrimidin-7-yl-acetamide and pyrano [2,3-d] pyrimidin-7-yl benzamide derivatives. Such synthetic pathways open avenues for the development of compounds with potential biological activities, as the structural moieties involved are known for their diverse pharmacological properties (Elian, Abdelhafiz, & abdelreheim, 2014).

Antimicrobial and Anticancer Properties

The chemical framework of this compound provides a basis for the synthesis of compounds with potential antimicrobial and anticancer properties. Studies have highlighted the synthesis of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, showcasing significant antimicrobial and anticancer activities in vitro. Some synthesized compounds have exhibited higher anticancer activity than standard reference drugs, indicating the potential of such chemical structures in drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Corrosion Inhibition

The derivatives of pyran-2-one, closely related to the chemical structure of interest, have been evaluated for their corrosion inhibition performance on mild steel in an acidic medium. The electrochemical studies demonstrated that these compounds significantly inhibit corrosion, with efficiencies reaching up to 90% at certain concentrations. This suggests potential applications in protecting metals against corrosion, contributing to the longevity and durability of metal structures in industrial settings (El Hattak et al., 2021).

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O3S/c1-3-17-7-9-21(10-8-17)31-24(35)15-37-28-23-12-22-19(14-34)13-30-16(2)25(22)36-27(23)32-26(33-28)18-5-4-6-20(29)11-18/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCUTXISGJQWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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